molecular formula C21H21N3O5 B14048746 Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate

Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate

Cat. No.: B14048746
M. Wt: 395.4 g/mol
InChI Key: JVMFFQWUFDRGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate is a complex organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzyl group, a piperidine ring, and a nitro-substituted oxoindoline moiety, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles such as amines or thiols

    Cyclization: Acidic or basic conditions depending on the desired product

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine

    Substitution of Benzyl Group: Formation of various substituted derivatives

    Cyclization: Formation of fused ring systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate stands out due to its unique combination of a benzyl group, a nitro-substituted oxoindoline moiety, and a piperidine ring. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

benzyl 4-(5-nitro-2-oxo-3H-indol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H21N3O5/c25-20-13-16-12-18(24(27)28)6-7-19(16)23(20)17-8-10-22(11-9-17)21(26)29-14-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2

InChI Key

JVMFFQWUFDRGEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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